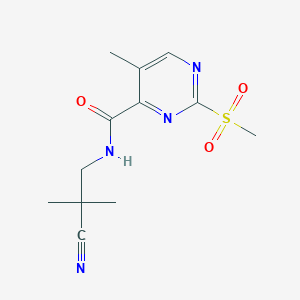
N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathway of cytokines involved in immune function. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokines that play a critical role in immune function, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream signaling molecules and ultimately reduces the production of cytokines.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of various cytokines involved in immune function, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to a reduction in inflammation and disease activity in patients with autoimmune diseases. This compound has also been shown to reduce the activation of T cells and B cells, which are involved in the immune response.
实验室实验的优点和局限性
N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. However, this compound also has some limitations. It is a relatively non-specific inhibitor, and can inhibit other JAK family members at high concentrations. It also has a short half-life in vivo, which can limit its effectiveness.
未来方向
There are several future directions for research on N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide. One area of interest is the development of more specific JAK3 inhibitors that do not inhibit other JAK family members. Another area of interest is the use of this compound in combination with other therapies, such as biologic agents, to improve clinical outcomes in patients with autoimmune diseases. Finally, there is interest in the use of this compound in other disease states, such as cancer, where JAK3 signaling plays a role in tumor growth and progression.
合成方法
The synthesis of N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide involves several steps, starting with the reaction of 2-methyl-2-propene-1-sulfonic acid with methylamine to form N-methyl-2-methylsulfonylprop-2-enamide. This compound is then reacted with ethyl cyanoacetate to form N-(2-cyano-2-methylpropyl)-2-methylsulfonylprop-2-enamide. The final step involves the reaction of this compound with 2-amino-5-methylpyrimidine-4-carboxamide to form this compound.
科学研究应用
N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. It has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound works by inhibiting the JAK3 signaling pathway, which is involved in the production of cytokines that contribute to inflammation.
属性
IUPAC Name |
N-(2-cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-8-5-14-11(20(4,18)19)16-9(8)10(17)15-7-12(2,3)6-13/h5H,7H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENIEPWFHKZFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)NCC(C)(C)C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


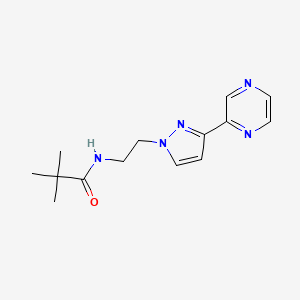
![9-(3-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2867076.png)
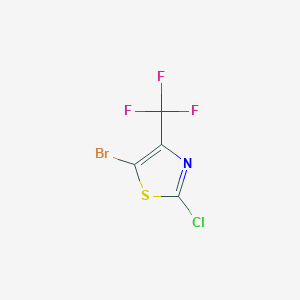
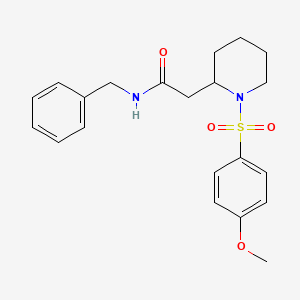

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2867083.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2867085.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2867087.png)
![4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2867089.png)
![4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2867090.png)
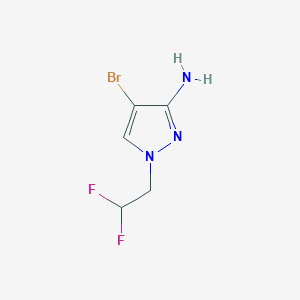
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2867095.png)